molecular formula C11H11N3O3S B12813785 Saccharin 1-methylimidazole (SMI)

Saccharin 1-methylimidazole (SMI)

Cat. No.: B12813785
M. Wt: 265.29 g/mol
InChI Key: DMSNKRPEUQVMNF-UHFFFAOYSA-N
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Description

Saccharin 1-methylimidazole is a compound that serves as a general-purpose activator for DNA and RNA synthesis. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .

Preparation Methods

Saccharin 1-methylimidazole can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of imidazole by methanol. Another method is the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods typically involve these synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Saccharin 1-methylimidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Saccharin 1-methylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of saccharin 1-methylimidazole involves the formation of an activated intermediate that is an adduct of saccharin with bonding to phosphorus through the carbonyl oxygen atom of saccharin. This activation facilitates the phosphoramidite coupling reaction, which is essential for the synthesis of DNA and RNA oligonucleotides .

Comparison with Similar Compounds

Saccharin 1-methylimidazole can be compared with other similar compounds, such as:

Saccharin 1-methylimidazole is unique due to its balanced properties, making it an effective general-purpose activator for both DNA and RNA synthesis.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate;1-methyl-1H-imidazol-1-ium

InChI

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3

InChI Key

DMSNKRPEUQVMNF-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Origin of Product

United States

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